molecular formula C9H18N2O4 B13448339 Meprobamate-d3 CAS No. 1185106-66-4

Meprobamate-d3

Cat. No.: B13448339
CAS No.: 1185106-66-4
M. Wt: 221.27 g/mol
InChI Key: NPPQSCRMBWNHMW-BMSJAHLVSA-N
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Description

Meprobamate-d3 (CAS 1185106-66-4) is a deuterium-labeled analog of meprobamate, a carbamate derivative historically used as an anxiolytic. The compound features three deuterium atoms substituted at methyl groups, resulting in a molecular weight of 221.27 g/mol and a deuterium purity of 98 atom% . It serves as a critical internal standard (IS) in pharmacokinetic (PK) and pharmacodynamic (PD) studies, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. Its deuterated structure minimizes isotopic interference with the parent compound, enabling precise quantification of meprobamate and its prodrugs (e.g., carisoprodol) in biological matrices . Commercial preparations, such as those from Shanghai Zhenzhun Biotech, are available as 100 µg/mL methanol solutions for analytical workflows .

Properties

CAS No.

1185106-66-4

Molecular Formula

C9H18N2O4

Molecular Weight

221.27 g/mol

IUPAC Name

[2-(carbamoyloxymethyl)-2-(trideuteriomethyl)pentyl] carbamate

InChI

InChI=1S/C9H18N2O4/c1-3-4-9(2,5-14-7(10)12)6-15-8(11)13/h3-6H2,1-2H3,(H2,10,12)(H2,11,13)/i2D3

InChI Key

NPPQSCRMBWNHMW-BMSJAHLVSA-N

Isomeric SMILES

[2H]C([2H])([2H])C(CCC)(COC(=O)N)COC(=O)N

Canonical SMILES

CCCC(C)(COC(=O)N)COC(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Meprobamate-d3 involves the incorporation of deuterium atoms into the meprobamate molecule. This can be achieved through the reaction of deuterated reagents with the appropriate precursors. One common method involves the reaction of 2-methylvaleraldehyde with deuterated formaldehyde, followed by the transformation of the resulting 2-methyl-2-propylpropan-1,3-diol into the dicarbamate via successive reactions with phosgene and ammonia .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product. The use of deuterated reagents and solvents is critical in maintaining the deuterium labeling throughout the synthesis .

Chemical Reactions Analysis

Types of Reactions

Meprobamate-d3 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted carbamate compounds .

Scientific Research Applications

Meprobamate-d3 is extensively used in scientific research due to its stable isotope labeling. Some key applications include:

Mechanism of Action

Meprobamate-d3, like its non-deuterated counterpart, exerts its effects by binding to the GABA A receptors in the central nervous system. This binding leads to inhibitory effects on the neurons transmitting signals in the reticular formation and spinal cord, resulting in sedation and altered perception of pain .

Comparison with Similar Compounds

Meprobamate-d3 vs. Meprobamate-D7

Meprobamate-D7 (C₉H₁₁D₇N₂O₄) differs by incorporating seven deuterium atoms instead of three, increasing its molecular weight to 225.30 g/mol . This higher deuteration level enhances mass spectral separation from non-deuterated meprobamate, reducing cross-talk in complex biological samples.

This compound vs. Carisoprodol-d3

Carisoprodol-d3 (precursor ion m/z 264.2) is structurally related as the deuterated prodrug of meprobamate. Both compounds are co-analyzed in PK studies to track carisoprodol metabolism to meprobamate. While this compound targets the metabolite, Carisoprodol-d3 monitors the parent drug. Their deuterated forms share similar LC-MS/MS transitions (e.g., this compound: 222.20 → 161.8; Carisoprodol-d3: 264.2 → 179.5), but their applications are distinct .

This compound vs. Methyl Diethyldithiocarbamate-d3

Unlike this compound, it is primarily employed in environmental monitoring and organic synthesis tracking rather than drug metabolism studies. Its deuterium substitution occurs in a dithiocarbamate moiety, altering its fragmentation pattern compared to carbamate-based this compound .

Analytical Performance and Regulatory Considerations

  • Sensitivity and Specificity : this compound demonstrates a linear quantitation range in LC-MS/MS with a weighted (1/X²) regression model, achieving precision (<15% CV) and accuracy (85–115%) in plasma samples .
  • Isotopic Interference: The three-deuterium design provides sufficient mass shift (Δm/z +3) to avoid overlap with non-deuterated meprobamate (Δm/z +0), unlike single- or double-deuterated analogs .
  • Regulatory Status: this compound is classified as a controlled substance in quantities ≥0.1 g, requiring government permits for transport .

Tabulated Comparison of Key Deuterated Analogs

Compound Molecular Formula Molecular Weight (g/mol) Deuterium Atoms Primary Application Key Reference
This compound C₉H₁₃D₃N₂O₄ 221.27 3 LC-MS/MS internal standard
Meprobamate-D7 C₉H₁₁D₇N₂O₄ 225.30 7 High-precision quantification
Carisoprodol-d3 C₁₂H₂₁D₃N₂O₄ 264.2 (precursor) 3 Prodrug metabolism studies
Meperidine-D4.HCl C₁₅H₁₇D₄NO₂·HCl 287.82 4 Opioid metabolite analysis
Methyl Diethyldithiocarbamate-d3 C₅H₁₀D₃NS₂ N/A 3 Environmental monitoring

Biological Activity

Meprobamate is a carbamate derivative that has been used primarily as an anxiolytic agent. Its deuterated form, Meprobamate-d3, is utilized in pharmacokinetic studies to trace its metabolic pathways and biological effects. This article explores the biological activity of this compound, focusing on its pharmacokinetics, therapeutic applications, and safety profile based on recent studies.

Chemical Structure and Properties

This compound (C9H15D3N2O4) is a deuterated analog of meprobamate, which enhances its stability and allows for precise tracking in biological systems. The presence of deuterium alters the compound's metabolic pathways slightly, making it a valuable tool in pharmacological research.

Pharmacokinetics

The pharmacokinetic profile of this compound has been characterized in various studies. Key parameters include:

  • Cmax (maximum concentration) : 5758 ± 1255 ng/mL
  • AUC (area under the curve) : 79,699 ± 17,978 h·ng/mL
  • Half-life (T1/2) : 8.7 ± 1.4 hours

These values indicate that this compound accumulates in the body over multiple doses, reaching a steady state by the end of a treatment period .

ParameterValue
Cmax5758 ± 1255 ng/mL
AUC79,699 ± 17,978 h·ng/mL
Half-life (T1/2)8.7 ± 1.4 hours

Anxiolytic Effects

This compound exhibits anxiolytic properties similar to its parent compound. Clinical trials have demonstrated its efficacy in reducing anxiety symptoms in various populations. The mechanism involves modulation of neurotransmitter systems, particularly GABAergic pathways.

Metabolism and Excretion

This compound is metabolized primarily in the liver through cytochrome P450 enzymes. The metabolic pathway leads to several active metabolites that contribute to its pharmacological effects. Notably, the use of deuterated compounds allows researchers to distinguish between parent drug and metabolites during studies.

Case Studies

  • Case Study on Toxicity : A retrospective analysis of cases involving meprobamate poisoning highlighted the compound's potential for toxicity at high doses. In fatalities due to overdose, blood concentrations were significantly elevated, indicating a narrow therapeutic window .
  • Pharmacokinetic Study : A double-blind, placebo-controlled study assessed the pharmacokinetics of this compound in healthy volunteers. Results showed significant differences in drug accumulation based on genetic variations in metabolism among participants .

Safety Profile

The safety profile of this compound is comparable to that of traditional meprobamate but with some distinctions due to its deuterated nature. Adverse effects can include sedation, dizziness, and potential for dependence. Monitoring is essential during treatment, especially in patients with a history of substance use disorders.

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